N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide
CAS No.:
Cat. No.: VC14969587
Molecular Formula: C16H18N6O
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N6O |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide |
| Standard InChI | InChI=1S/C16H18N6O/c1-10-7-11(2)20-16(19-10)18-9-15(23)17-8-14-21-12-5-3-4-6-13(12)22-14/h3-7H,8-9H2,1-2H3,(H,17,23)(H,21,22)(H,18,19,20) |
| Standard InChI Key | FMLVMWGRRQFGNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NCC(=O)NCC2=NC3=CC=CC=C3N2)C |
Introduction
Overview of the Compound
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a synthetic organic compound. Its structure integrates two key heterocyclic systems:
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Benzimidazole: A bicyclic aromatic system known for its biological activity, including antimicrobial, anticancer, and antiviral properties.
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Pyrimidine: A six-membered heterocyclic ring that is a core structure in DNA and RNA bases, as well as in various pharmaceuticals.
This compound likely falls within the class of bioactive molecules designed for therapeutic applications due to its combination of pharmacophoric groups.
Key Functional Groups
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Benzimidazole Core: Provides hydrogen bonding sites and aromatic interactions crucial for biological activity.
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Dimethylpyrimidine Moiety: Enhances lipophilicity and may contribute to binding affinity with biological targets.
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Amide Linkage: Stabilizes the molecule and allows for interaction with enzymes or receptors via hydrogen bonding.
Antimicrobial Activity
Benzimidazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. Pyrimidine-containing compounds are often used in antifolate drugs targeting dihydrofolate reductase (DHFR), essential for purine synthesis in microorganisms .
Anticancer Potential
Compounds combining benzimidazole and pyrimidine scaffolds have been explored for their ability to inhibit cancer cell proliferation. For example:
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Benzimidazole derivatives have demonstrated efficacy against colorectal carcinoma (HCT116) through mechanisms like DNA intercalation or enzyme inhibition .
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Pyrimidine derivatives are common in chemotherapeutics like 5-fluorouracil (5-FU).
Hypothetical Applications
Given the structural features:
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Antimicrobial Agents: The compound may inhibit bacterial or fungal growth by targeting metabolic enzymes.
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Anticancer Drugs: It could act as a DNA-interacting agent or enzyme inhibitor.
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Antiviral Agents: Benzimidazole derivatives are known for their activity against viral polymerases.
Data Table: Comparison with Related Compounds
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